An In-depth Technical Guide on the Physicochemical Properties of Deuterated Zimeldine
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Zimeldine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the pioneering selective serotonin reuptake inhibitor (SSRI), Zimeldine, and explores the anticipated characteristics of its deuterated analogue. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic profiles of therapeutic agents.[1][2][3] This document outlines the foundational data of Zimeldine, the theoretical and practical implications of deuteration, detailed experimental protocols for property determination, and the underlying mechanism of action.
Introduction to Zimeldine and the Rationale for Deuteration
Zimeldine was one of the first selective serotonin reuptake inhibitors (SSRIs) brought to market for the treatment of depression.[4][5] Developed in the late 1970s and early 1980s, it represented a significant advancement over the less selective tricyclic antidepressants due to a more favorable side-effect profile, particularly a lack of anticholinergic effects.[4][5][6] Its mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[4][7][8] Despite its efficacy, Zimeldine was withdrawn from the market due to rare but serious neurological side effects, including Guillain-Barré syndrome.[4][7]
The concept of "deuterated drugs" involves replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium.[9] This substitution can significantly alter the drug's metabolic fate due to the "deuterium kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond.[10][11] This can lead to a slower rate of metabolism, potentially improving a drug's half-life, reducing the formation of toxic metabolites, and enhancing its overall therapeutic profile.[11] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), demonstrated the clinical viability of this approach.[10][12][] While no specific data for deuterated Zimeldine is publicly available, this guide extrapolates its potential properties based on the known data for Zimeldine and the established principles of deuteration chemistry.
Physicochemical Properties of Zimeldine
The following table summarizes the known physical and chemical properties of Zimeldine. This data serves as a baseline for predicting the properties of a deuterated analogue.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇BrN₂ | [4][7][14] |
| Molecular Weight | 317.22 g/mol | [4][7][14][15][16] |
| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | [7] |
| CAS Number | 56775-88-3 | [7][14][16] |
| Physical Description | Powder | [16] |
| Density | ~1.3 g/cm³ | [15][16] |
| Boiling Point | 412.8 °C at 760 mmHg | [15] |
| Flash Point | 203.4 °C | [15] |
| Biological Half-Life | 8.4 ± 2.0 hours (Parent) 19.4 ± 3.6 hours (Norzimelidine) | [7][8] |
| Metabolism | N-demethylation to the active metabolite Norzimelidine. | [5][7][17] |
Anticipated Properties of Deuterated Zimeldine
Deuteration is not expected to significantly alter fundamental physicochemical properties like pKa, logP, or intrinsic solubility. However, it is designed to impact metabolic stability. The primary metabolic pathway for Zimeldine is N-demethylation to its active metabolite, Norzimelidine.[5][7][17] Strategically placing deuterium on the N-methyl groups (creating -CD₃ groups) would be the logical approach to slow this metabolic process.
The table below contrasts the known properties of Zimeldine with the expected properties of a deuterated version (e.g., Zimeldine-d6, where both N-methyl groups are deuterated).
| Property | Zimeldine (H) | Deuterated Zimeldine (D) (Anticipated) | Rationale for Change |
| Molecular Formula | C₁₆H₁₇BrN₂ | C₁₆H₁₁D₆BrN₂ | Replacement of 6 hydrogen atoms with deuterium on the N,N-dimethyl group. |
| Molecular Weight | 317.22 g/mol | Approx. 323.26 g/mol | Increased mass due to the presence of 6 neutrons from the deuterium atoms. |
| Rate of N-demethylation | Standard | Slower | The C-D bond is stronger than the C-H bond, leading to a higher activation energy for enzymatic cleavage by Cytochrome P450 enzymes, thus slowing metabolism (Kinetic Isotope Effect). |
| Biological Half-Life | 8.4 ± 2.0 hours | Longer | A reduced rate of metabolic clearance would lead to a longer residence time of the parent drug in the body.[11] |
| Plasma Exposure (AUC) | Standard | Higher | Slower metabolism would result in a greater overall exposure to the drug for a given dose. |
| Ratio of Metabolite/Parent | Norzimelidine is a major metabolite[7][17] | Lower | A slower rate of formation would decrease the relative concentration of the Norzimelidine metabolite compared to the parent drug. |
Experimental Protocols for Physicochemical Characterization
Accurate characterization of a new chemical entity like deuterated Zimeldine is crucial. Standard high-throughput and traditional methods are employed to determine key properties.[18][19][20][21]
4.1. Determination of pKa (Acid Dissociation Constant)
-
Methodology: Potentiometric Titration
-
Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (typically 0.5-1 mM).
-
Titration: Place the solution in a thermostated vessel at 25°C. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M KOH) using an automated titrator.
-
Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation. For molecules with multiple ionizable centers, multiple pKa values will be obtained.
-
4.2. Determination of LogP/LogD (Lipophilicity)
-
Methodology: Shake-Flask Method (Gold Standard)
-
System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.
-
Equilibration: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase.
-
Shaking: Shake the mixture vigorously in a sealed container at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this ratio.
-
4.3. Determination of Aqueous Solubility
-
Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask
-
Preparation: Add an excess amount of the solid compound to a known volume of a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.
-
Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve. This concentration represents the equilibrium solubility.
-
Mechanism of Action & Signaling Pathway
Zimeldine functions by selectively inhibiting the serotonin transporter (SERT), a protein located on the presynaptic neuron.[6][7][8] This inhibition blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[4][5] Deuteration of Zimeldine is not expected to alter this fundamental mechanism of action.
Caption: Mechanism of action of deuterated Zimeldine in the synaptic cleft.
Experimental Workflow for Physicochemical Profiling
The logical progression of experiments to characterize a novel deuterated compound is essential for efficient drug development. The workflow ensures that foundational data is gathered before proceeding to more complex biological assays.
Caption: Workflow for the physicochemical profiling of deuterated Zimeldine.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zimelidine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 11. Deuterated Compounds [simsonpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Zimeldine [webbook.nist.gov]
- 15. Zimeldine | CAS#:56775-88-3 | Chemsrc [chemsrc.com]
- 16. Zimelidine | TargetMol [targetmol.com]
- 17. Biochemical effects of zimelidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
